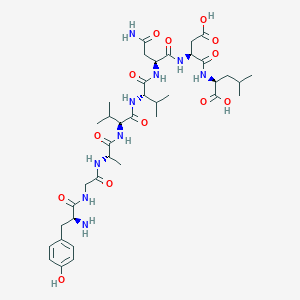
Herpes virus inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Herpes virus inhibitor 2 is a synthetic peptide designed to inhibit the activity of herpes virus ribonucleotide reductase. This enzyme is crucial for the replication of herpes simplex viruses, making this compound a valuable compound in antiviral research and therapy. The compound’s amino acid sequence is Tyr-Gly-Ala-Val-Val-Asn-Asp-Leu .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Herpes virus inhibitor 2 is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protected amino acids to prevent unwanted side reactions. The synthesis begins with the attachment of the first amino acid to the resin, followed by the deprotection of its amino group. Subsequent amino acids are then added one by one, with each addition followed by deprotection. The final peptide is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Herpes virus inhibitor 2 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), deprotecting agents (e.g., TFA), and cleavage reagents (e.g., TFA with scavengers).
Conditions: Room temperature for coupling and deprotection steps, and slightly elevated temperatures for cleavage from the resin.
Major Products: The major product of these reactions is the desired peptide sequence, this compound, which is then purified to remove any side products or incomplete sequences .
Aplicaciones Científicas De Investigación
Herpes virus inhibitor 2 has several applications in scientific research:
Mecanismo De Acción
Herpes virus inhibitor 2 exerts its effects by binding to the ribonucleotide reductase enzyme of the herpes simplex virus. This binding disrupts the enzyme’s quaternary structure, inhibiting its activity and preventing the virus from synthesizing the deoxyribonucleotides necessary for DNA replication. The molecular targets involved include the enzyme’s active site and regulatory subunits .
Comparación Con Compuestos Similares
Acyclovir: A nucleoside analog that inhibits viral DNA polymerase.
Ganciclovir: Another nucleoside analog with a similar mechanism of action to acyclovir.
Valaciclovir: The L-valine ester of acyclovir, used to treat various herpes infections.
Penciclovir: A guanine nucleoside analog that inhibits viral DNA polymerase.
Vidarabine: Inhibits viral DNA polymerase and terminates the growing viral DNA chain.
Uniqueness: Herpes virus inhibitor 2 is unique in its specific inhibition of the ribonucleotide reductase enzyme, whereas the other compounds primarily target viral DNA polymerase. This distinct mechanism of action makes this compound a valuable addition to the arsenal of antiviral agents, particularly for strains resistant to traditional nucleoside analogs .
Propiedades
Fórmula molecular |
C38H59N9O13 |
|---|---|
Peso molecular |
849.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H59N9O13/c1-17(2)12-26(38(59)60)45-35(56)25(15-29(51)52)43-34(55)24(14-27(40)49)44-36(57)30(18(3)4)47-37(58)31(19(5)6)46-32(53)20(7)42-28(50)16-41-33(54)23(39)13-21-8-10-22(48)11-9-21/h8-11,17-20,23-26,30-31,48H,12-16,39H2,1-7H3,(H2,40,49)(H,41,54)(H,42,50)(H,43,55)(H,44,57)(H,45,56)(H,46,53)(H,47,58)(H,51,52)(H,59,60)/t20-,23-,24-,25-,26-,30-,31-/m0/s1 |
Clave InChI |
URCVABGAANCWFR-BHVHXQCKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


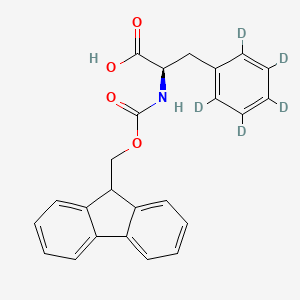
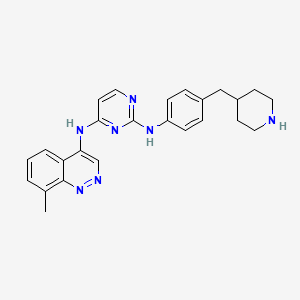
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)
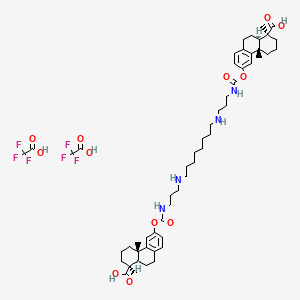
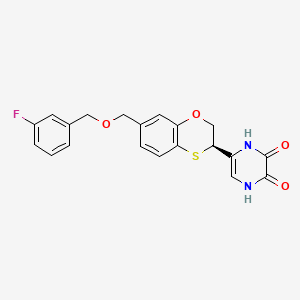
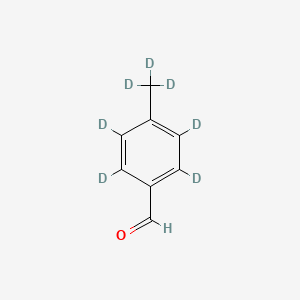

![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
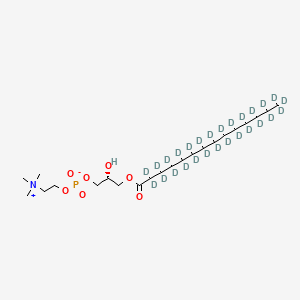
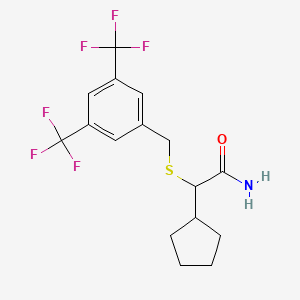
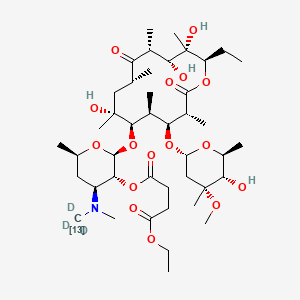
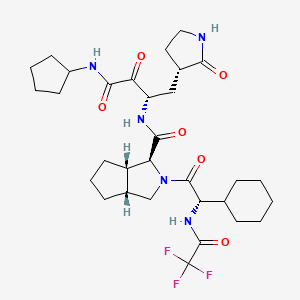
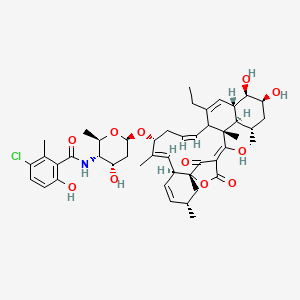
![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)
